rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis
Description
rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis is a bicyclic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with an isopropyl group and at position 5 with a stereochemically defined octahydrocyclopenta[c]pyrrol moiety. The cis configuration (3aR,6aR) ensures that substituents on the bicyclic system occupy the same spatial plane, influencing its molecular interactions and physicochemical properties . The racemic (rac-) designation indicates a 1:1 mixture of enantiomers, which may exhibit divergent biological activities. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications .
Properties
IUPAC Name |
5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12;/h8-9,13H,3-7H2,1-2H3;1H/t9-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYXOXLGHQRMIW-CSDGMEMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C23CCCC2CNC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NOC(=N1)[C@]23CCC[C@H]2CNC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Stereochemical and Substituent Effects
- Stereochemistry : The target compound’s cis (3aR,6aR) configuration contrasts with the trans (3aR,6aS) configuration in Analog 3. Cis stereochemistry likely enhances rigidity, optimizing interactions with planar biological targets (e.g., enzyme active sites) .
- Salt Form: The hydrochloride salt (target) improves aqueous solubility (~2–3× higher than free base analogs), critical for intravenous formulations .
- Substituent Lipophilicity: Isopropyl (target): Moderate lipophilicity (clogP ~2.5), balancing solubility and membrane permeability. Benzyl (Analog 2): Higher lipophilicity (clogP ~3.8) may improve blood-brain barrier penetration but reduce solubility .
Pharmacological Implications
- Enantiomeric Activity : The racemic target compound may exhibit mixed efficacy if enantiomers have opposing effects. Enantiopure Analog 5 (3aS,6aS) could streamline dose-response studies by eliminating variability .
Biological Activity
Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, particularly focusing on its role as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor.
Chemical Structure and Properties
The compound features a unique bicyclic structure combined with an oxadiazole moiety. Its molecular formula is C16H20ClN3O with a molecular weight of 305.80 g/mol. The specific stereochemistry of the compound contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3O |
| Molecular Weight | 305.80 g/mol |
| CAS Number | 1807937-76-3 |
Synthesis
The synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple synthetic steps that include the formation of the oxadiazole ring and the introduction of the bicyclic amine structure. Specific reaction conditions and reagents can vary depending on the desired yield and purity.
GSK-3β Inhibition
One of the most significant biological activities of this compound is its inhibitory effect on GSK-3β. This kinase is involved in various cellular processes such as metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3β have therapeutic potential in treating diseases like Alzheimer's disease and certain cancers.
Case Studies:
- In vitro Studies : Research has shown that rac-5 exhibits significant inhibitory effects on GSK-3β with IC50 values indicating effective binding affinity. These studies often utilize methods such as surface plasmon resonance (SPR) to quantify binding kinetics.
- Cell Line Assays : In human cancer cell lines (e.g., MCF-7 for breast cancer), rac-5 has demonstrated dose-dependent cytotoxicity and apoptosis induction through increased caspase activity, suggesting its potential as an anticancer agent .
Comparative Biological Activity
A comparison with other oxadiazole derivatives reveals that rac-5 holds a unique position in terms of biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Rac-5-[...] | Bicyclic amine + oxadiazole | GSK-3β inhibitor |
| Benzyl-substituted Oxadiazoles | Various substitutions on oxadiazole | Anticancer properties |
| Cyclopentane-based Compounds | Similar bicyclic structures | Neuroprotective effects |
The mechanism by which rac-5 exerts its biological effects involves competitive inhibition of GSK-3β binding sites. The unique structural features enhance its selectivity and potency compared to other compounds within the same class.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Modifications to improve efficacy and reduce side effects.
- In vivo Studies : To evaluate therapeutic potential in animal models.
- Combination Therapies : Investigating synergistic effects with other anticancer agents.
Q & A
Q. How should researchers approach the stereoselective synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride?
Methodological Answer: Stereoselective synthesis requires precise control over reaction conditions. Begin with the bicyclic pyrrolidine core (octahydrocyclopenta[c]pyrrole) and employ coupling reactions with oxadiazole precursors. Use chiral catalysts or auxiliaries to enforce cis stereochemistry. For example, highlights the use of enantiomerically pure starting materials to achieve stereochemical fidelity in similar bicyclic systems. Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to minimize epimerization. Purify intermediates via flash chromatography or recrystallization, and confirm stereochemistry using X-ray crystallography or NOESY NMR .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : 1H/13C NMR to verify bicyclic framework and substituent positions (e.g., oxadiazole protons at δ 8.5–9.0 ppm).
- HPLC-MS : Ensure purity (>95%) and detect stereoisomeric impurities.
- X-ray Diffraction : Resolve absolute configuration of the cis stereochemistry.
- IR Spectroscopy : Confirm hydrochloride salt formation via N–H stretching (2500–3000 cm⁻¹).
emphasizes the importance of cross-validating structural data with computational models (e.g., DFT calculations) to resolve ambiguities in complex bicyclic systems .
Q. How does this compound’s bicyclic framework influence its biological activity compared to simpler analogs?
Methodological Answer: The octahydrocyclopenta[c]pyrrole core enhances rigidity and receptor-binding specificity. Compare activity against structurally simpler analogs (e.g., monocyclic pyrrolidines) using in vitro assays. demonstrates that bicyclic systems exhibit 2–5× higher binding affinity to targets like LFA-1 due to reduced conformational flexibility . Design SAR studies to isolate contributions from the oxadiazole moiety (e.g., hydrogen-bonding capacity) and isopropyl group (hydrophobic interactions).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer: Contradictions often arise from stereochemical variability or assay conditions. For example:
Q. What computational strategies are optimal for predicting this compound’s interaction with biological targets?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to model binding to targets like serotonin receptors. Use quantum mechanical (QM) methods to refine oxadiazole’s electronic properties. highlights ICReDD’s approach of integrating reaction path search algorithms with experimental validation to predict binding modes . For example, simulate the protonated amine’s interaction with GPCRs and compare to experimental IC₅₀ values.
Q. How can researchers optimize reaction yield during scale-up synthesis without compromising stereochemical purity?
Methodological Answer: Adopt a Quality-by-Design (QbD) framework:
DoE (Design of Experiments) : Use fractional factorial designs to identify critical parameters (e.g., catalyst loading, temperature). demonstrates that DoE reduces experimental runs by 40% while optimizing cyclization steps .
Flow Chemistry : Enhance heat/mass transfer for exothermic oxadiazole formation.
In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation.
notes that discontinuation of similar compounds due to synthesis challenges underscores the need for robust scale-up protocols .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
